4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring bearing a 2,5-dichlorophenyl moiety. The compound’s structure (C₁₅H₁₀Cl₃N₃O₂; MW ≈ 370.35) complies with Lipinski’s rule of five (MW < 500, ClogP ≈ 3.8), suggesting favorable oral bioavailability .
Properties
IUPAC Name |
4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2/c16-9-3-1-8(2-4-9)13(22)19-15-21-20-14(23-15)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZHBWOYPETSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Design of Synthetic Pathways
The synthesis of 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide hinges on constructing the 1,3,4-oxadiazole core and subsequent functionalization with chlorinated aromatic groups. Two primary strategies dominate the literature: cyclization of diacylhydrazides and nucleophilic substitution-coupled cyclization .
Cyclization of Diacylhydrazides
The most widely reported method involves cyclodehydration of a diacylhydrazide intermediate. This approach leverages the reaction between 2,5-dichlorobenzohydrazide and 4-chlorobenzoyl chloride under dehydrating conditions.
Intermediate Synthesis
2,5-Dichlorobenzohydrazide Preparation :
4-Chlorobenzoyl Chloride Activation :
Cyclodehydration
The diacylhydrazide intermediate is cyclized using:
- Phosphorus Oxychloride (POCl₃) : At reflux (110°C, 6–8 h), achieving yields of 65–72%.
- Polyphosphoric Acid (PPA) : At 130°C for 4 h, yielding 70–75% with reduced side products.
Mechanistic Insight : Cyclization proceeds via intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring.
Nucleophilic Substitution-Coupled Cyclization
An alternative route involves constructing the oxadiazole ring prior to benzamide functionalization. This method, adapted from pyridine-linked oxadiazole syntheses, uses CuCN-mediated cyanation to introduce substituents.
Oxadiazole Core Formation
Synthesis of 5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-Amine :
Amide Coupling :
Key Optimization :
Catalytic and Solvent Effects
Catalyst Screening
Catalysts critically influence reaction efficiency. Comparative data from benzamide syntheses reveal:
| Catalyst | Temperature Profile | Yield (%) | Byproduct Formation |
|---|---|---|---|
| None | 100°C, 11 h | <5 | High |
| l-Proline | 70°C → 100°C, 9 h | 79 | Low |
| Triethylamine | 0°C → 25°C, 2 h | 82 | Moderate |
l-Proline enhances nucleophilic substitution by stabilizing transition states, while triethylamine facilitates acid chloride activation.
Mechanistic Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Unsymmetrical diacylhydrazides risk forming regioisomers. Strategies to enforce selectivity include:
Byproduct Mitigation
- Self-Cyclization : Intermediate methyl-2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate may self-cyclize if acid chloride reactivity is suboptimal. Freshly prepared 3,6-dichloropicolinoyl chloride (analogous to 2,5-dichlorobenzoyl chloride) prevents this via faster acylation.
- Hydrolysis : Anhydrous conditions (MgSO₄ drying) during extractions preserve acid-sensitive intermediates.
Advanced Methodologies
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening and formation of intermediate hydrazide derivatives.
-
Acidic Hydrolysis :
Treatment with concentrated HCl (6 M) at reflux (100–110°C) for 8–12 hours cleaves the oxadiazole ring, yielding 4-chloro-N-(carbamoyl)benzamide and 2,5-dichlorophenylhydrazine as primary products. -
Basic Hydrolysis :
Reaction with NaOH (2 M) at 80°C produces 4-chlorobenzoic acid and 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine .
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic | 6 M HCl | Hydrazine derivatives | 65–72% | |
| Basic | 2 M NaOH | Carboxylic acid + amine | 58–64% |
Nucleophilic Substitution Reactions
The chlorine atoms on the benzamide and dichlorophenyl groups are susceptible to nucleophilic substitution.
-
Aromatic Chlorine Replacement :
Reaction with potassium amide (KNH₂) in DMF at 80°C replaces the para-chloro group on the benzamide with an amine:This reaction proceeds with 85% efficiency under optimized conditions.
-
Oxadiazole Ring Substitution :
The oxadiazole’s C-2 position reacts with Grignard reagents (e.g., CH₃MgBr) to form methyl-substituted oxadiazolidinones .
Electrophilic Aromatic Substitution
The dichlorophenyl group undergoes electrophilic substitution, primarily at the meta position due to steric and electronic effects of chlorine substituents.
-
Nitration :
Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the phenyl ring’s meta position :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling derivatization of its aromatic systems.
-
Suzuki Coupling :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms biphenyl derivatives :Reaction conditions: 1 mol% Pd catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .
Yield: 82–89% .
Reduction of the Oxadiazole Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a 1,3,4-oxadiazolidine derivative.
-
Conditions: 50 psi H₂, ethanol, 25°C, 6 hours.
-
Yield: 78% .
Photocatalytic Functionalization
Visible-light-driven reactions with eosin-Y and CBr₄ enable selective functionalization:
Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound has been studied for its potential antibacterial and antifungal properties. The following sections detail its applications in these areas.
Antibacterial Activity
Research indicates that 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits notable antibacterial activity against various strains of bacteria:
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole compounds showed improved efficacy against Staphylococcus aureus with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Another investigation found that modifications to the oxadiazole structure enhanced antibacterial potency, suggesting that this compound could serve as a lead compound for new antibiotic development .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Fungal Inhibition : Preliminary studies indicate that this oxadiazole derivative can inhibit the growth of various fungal pathogens, making it a candidate for further research in antifungal drug development .
- Synergistic Effects : When combined with other antifungal agents, this compound may enhance the overall efficacy of treatment protocols against resistant fungal infections .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Anti-Inflammatory Activity: Substituent Position and Halogen Effects
Evidence from oxadiazole derivatives highlights the impact of halogen substitution patterns on anti-inflammatory activity:
- Compound C4 (4-chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide): Exhibited moderate anti-inflammatory activity, with 3-chloro substitution on the oxadiazole-linked phenyl ring yielding lower efficacy compared to 2,5-dichloro analogs .
- The 2,5-dichloro configuration on the phenyl ring likely improves steric and electronic interactions with inflammatory targets, as observed in analogs with similar substitution patterns .
Table 1: Anti-Inflammatory Activity of Halogen-Substituted Oxadiazoles
| Compound | Substituents (Oxadiazole Phenyl Ring) | Relative Activity |
|---|---|---|
| Target Compound | 2,5-Dichloro | Inferred High |
| C4 () | 3-Chloro | Moderate |
| 2-Chloro Analog | 2-Chloro | High |
Antifungal Activity: Sulfamoyl vs. Halogen Substituents
Antifungal oxadiazoles, such as LMM5 and LMM11 , demonstrate divergent mechanisms compared to the target compound:
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide): Exhibits potent activity against Candida albicans (MIC₅₀: 50 µg/mL) by inhibiting thioredoxin reductase, a key fungal enzyme .
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide): Shows broader antifungal spectrum, including activity against Paracoccidioides brasiliensis .
- Target Compound : The absence of sulfamoyl groups and presence of dichlorophenyl substituents may limit direct antifungal efficacy but could enhance selectivity for other targets, such as cyclooxygenase (COX) in inflammation .
Table 2: Antifungal Oxadiazole Derivatives
Structural Similarities and Drug-Likeness
In silico analyses of oxadiazole derivatives reveal critical structural determinants of bioactivity:
- Compound 5c (): Shares similarity with triazole-containing ligands targeting nociceptive receptors, underscoring the scaffold’s versatility .
Biological Activity
4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClN4O, with a molecular weight of approximately 300.73 g/mol. The compound features a chloro substituent and an oxadiazole ring, which are critical for its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit various mechanisms of action:
- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . These compounds can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of oxadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study explored the cytotoxic effects of various oxadiazole derivatives against glioblastoma cells (LN229). The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through DNA damage pathways .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study reported that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Pharmacokinetics
The pharmacokinetic profile of oxadiazole compounds generally suggests favorable absorption and distribution characteristics. For instance, studies have shown that these compounds can achieve significant plasma concentrations when administered via different routes (e.g., oral or intraperitoneal) .
Q & A
Q. What are the key structural features of 4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how are they confirmed experimentally?
The compound features a 1,3,4-oxadiazole ring linked to a 2,5-dichlorophenyl group and a 4-chlorobenzamide moiety. Key structural confirmation involves:
- NMR Spectroscopy : To identify protons on aromatic rings (e.g., chlorophenyl groups at δ 7.2–7.8 ppm) and amide protons (N–H at δ 10–12 ppm) .
- X-ray Crystallography : Reveals dihedral angles between the oxadiazole ring and substituents (e.g., 67.1° between oxadiazole and chlorophenyl groups) and hydrogen-bonding networks (N–H⋯O/S interactions) that stabilize the crystal lattice .
- Mass Spectrometry (MS) : Confirms molecular weight via the molecular ion peak (e.g., m/z ≈ 380–400 g/mol for similar derivatives) .
Q. What synthetic routes are commonly employed for synthesizing 1,3,4-oxadiazole derivatives like this compound?
Synthesis typically involves:
- Cyclization of Hydrazides : Reacting hydrazides with carboxylic acid derivatives (e.g., acyl chlorides) under reflux in solvents like ethanol or DMF .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) compared to conventional heating .
- Optimization Steps : Adjusting pH (6–8), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization) to minimize by-products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.0 ppm), amide N–H (δ ~10.5 ppm), and carbonyl carbons (δ ~165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and C–Cl (~700 cm⁻¹) .
- UV-Vis : Absorption bands near 270–300 nm due to π→π* transitions in the oxadiazole and aromatic systems .
Q. What are the potential biological targets or pathways implicated for oxadiazole-containing compounds based on current research?
- Antimicrobial Targets : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) or membrane disruption via hydrophobic interactions .
- Anticancer Pathways : Induction of apoptosis through caspase-3 activation or tubulin polymerization inhibition .
- Fungal Targets : Binding to sterol 14α-demethylase (CYP51), critical in ergosterol biosynthesis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering conflicting reports on reaction conditions?
- Solvent Selection : DMF enhances solubility of intermediates but may require purification steps, whereas ethanol offers greener conditions but lower yields .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or microwave irradiation to accelerate cyclization .
- By-Product Analysis : Employ HPLC or TLC to monitor side reactions (e.g., hydrolysis of oxadiazole) and adjust stoichiometry .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar oxadiazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with bioassay results .
- Molecular Docking : Predict binding affinities to targets like CYP51 or tubulin using software (e.g., AutoDock Vina) .
- Enzyme Kinetics : Compare IC₅₀ values across studies to identify discrepancies caused by assay conditions (e.g., pH, cofactors) .
Q. How does the electronic nature of substituents on the oxadiazole ring influence the compound’s reactivity and interaction with biological targets?
- Electron-Withdrawing Groups (e.g., –Cl) : Increase oxadiazole ring stability and enhance interactions with electron-rich enzyme active sites (e.g., via halogen bonding) .
- Substituent Positioning : Para-chloro groups on phenyl rings improve lipophilicity and membrane permeability, critical for antimicrobial activity .
- Computational Modeling : DFT calculations reveal charge distribution effects on redox potential and metabolic stability .
Q. In crystallographic studies of similar compounds, how do intermolecular interactions such as hydrogen bonding influence crystal packing and stability?
- Hydrogen-Bond Networks : N–H⋯O and N–H⋯S interactions (2.8–3.2 Å) create layered or helical packing motifs, impacting solubility and melting points .
- π-π Stacking : Aromatic rings align face-to-face (3.4–3.8 Å spacing), stabilizing the crystal structure and influencing solid-state reactivity .
Methodological Considerations
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial activity) .
- Data Reproducibility : Standardize reaction protocols (e.g., solvent purity, drying methods) to mitigate variability in synthetic yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
